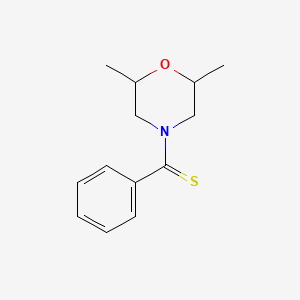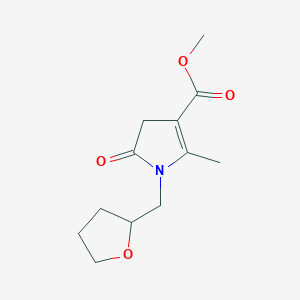
2,6-dimethyl-4-(phenylcarbonothioyl)morpholine
Vue d'ensemble
Description
2,6-dimethyl-4-(phenylcarbonothioyl)morpholine, also known as DPM or diphenylmorpholinylthiocarbamate, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPM is a thioamide compound that has been shown to possess a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties. In
Mécanisme D'action
The mechanism of action of 2,6-dimethyl-4-(phenylcarbonothioyl)morpholine is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and inflammation. 2,6-dimethyl-4-(phenylcarbonothioyl)morpholine has been shown to inhibit the activity of the enzyme protein kinase C, which is involved in cell growth and differentiation. In addition, 2,6-dimethyl-4-(phenylcarbonothioyl)morpholine has been shown to inhibit the activation of the transcription factor NF-kappaB, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
2,6-dimethyl-4-(phenylcarbonothioyl)morpholine has been shown to possess a wide range of biochemical and physiological effects. In addition to its anti-tumor, anti-inflammatory, and anti-viral properties, 2,6-dimethyl-4-(phenylcarbonothioyl)morpholine has been shown to possess antioxidant properties, which may contribute to its overall health benefits. 2,6-dimethyl-4-(phenylcarbonothioyl)morpholine has also been shown to modulate the immune system, enhancing the body's ability to fight off infections and diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-dimethyl-4-(phenylcarbonothioyl)morpholine has several advantages for use in lab experiments. It is a highly pure compound that can be synthesized in large quantities, making it readily available for research purposes. 2,6-dimethyl-4-(phenylcarbonothioyl)morpholine has also been shown to be stable in a variety of experimental conditions, making it a reliable compound for use in experiments. However, there are also some limitations to the use of 2,6-dimethyl-4-(phenylcarbonothioyl)morpholine in lab experiments. 2,6-dimethyl-4-(phenylcarbonothioyl)morpholine has been shown to be toxic at high concentrations, which may limit its use in certain experiments. In addition, the mechanism of action of 2,6-dimethyl-4-(phenylcarbonothioyl)morpholine is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 2,6-dimethyl-4-(phenylcarbonothioyl)morpholine. One area of research is the development of new analogs of 2,6-dimethyl-4-(phenylcarbonothioyl)morpholine that may possess improved efficacy and safety profiles. Another area of research is the identification of the molecular targets of 2,6-dimethyl-4-(phenylcarbonothioyl)morpholine, which may provide insight into its mechanism of action. Finally, research on the potential applications of 2,6-dimethyl-4-(phenylcarbonothioyl)morpholine in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases, may provide new avenues for therapeutic intervention.
Conclusion
In conclusion, 2,6-dimethyl-4-(phenylcarbonothioyl)morpholine is a thioamide compound that has been extensively studied for its potential applications in scientific research. 2,6-dimethyl-4-(phenylcarbonothioyl)morpholine possesses a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties. The synthesis of 2,6-dimethyl-4-(phenylcarbonothioyl)morpholine has been optimized to improve the yield and purity of the compound, making it an ideal candidate for scientific research. Despite some limitations, 2,6-dimethyl-4-(phenylcarbonothioyl)morpholine has several advantages for use in lab experiments. Future research on 2,6-dimethyl-4-(phenylcarbonothioyl)morpholine may provide new insights into its mechanism of action and potential therapeutic applications.
Applications De Recherche Scientifique
2,6-dimethyl-4-(phenylcarbonothioyl)morpholine has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the field of cancer treatment. 2,6-dimethyl-4-(phenylcarbonothioyl)morpholine has been shown to possess anti-tumor properties by inhibiting the growth of cancer cells and inducing apoptosis. In addition, 2,6-dimethyl-4-(phenylcarbonothioyl)morpholine has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. 2,6-dimethyl-4-(phenylcarbonothioyl)morpholine has also been studied for its anti-viral properties, with promising results in the treatment of viral infections such as HIV and hepatitis C.
Propriétés
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-phenylmethanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-10-8-14(9-11(2)15-10)13(16)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZKQJMVXLJXRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=S)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-3-{[3-(trifluoromethyl)benzyl]oxy}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B3958263.png)
![4-fluoro-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B3958268.png)
![methyl 4-[({[2,2,2-trichloro-1-(propionylamino)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B3958273.png)
![1-(4-{[(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidin-1-yl]carbonyl}-3,5-dimethyl-1H-pyrrol-2-yl)ethanone](/img/structure/B3958278.png)
![1-(2-tert-butyl-4-methoxyphenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B3958288.png)
![2-fluoro-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B3958291.png)
![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl cyclohexanecarboxylate](/img/structure/B3958299.png)
![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-3-chlorobenzamide](/img/structure/B3958305.png)
![2-(4-chlorophenyl)-2-oxoethyl 3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzoate](/img/structure/B3958320.png)
![6-chloro-3-imidazo[1,2-a]pyridin-2-yl-2H-chromen-2-one](/img/structure/B3958323.png)
![2-oxo-2-phenylethyl 4-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzoate](/img/structure/B3958337.png)
![2-{5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3958343.png)
![5-[(sec-butylamino)methyl]-N-methyl-2-furamide hydrochloride](/img/structure/B3958352.png)
